molecular formula C22H26N2O4 B268910 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Número de catálogo B268910
Peso molecular: 382.5 g/mol
Clave InChI: YOURPPHAARHTMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MK-2206, is a small molecule inhibitor of the AKT protein kinase. It has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of the AKT protein kinase, which plays a critical role in cell survival, proliferation, and metabolism. By inhibiting AKT, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide induces apoptosis (cell death) in cancer cells and suppresses tumor growth. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to induce apoptosis in cancer cells, suppress tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to have low toxicity and good pharmacokinetic properties. However, in clinical trials, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been associated with some side effects, including rash, diarrhea, and fatigue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its specificity for AKT inhibition, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has some limitations, including its complex synthesis method, its potential side effects, and its limited efficacy in some cancer types.

Direcciones Futuras

There are several future directions for the development of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and related compounds. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to identify biomarkers that can predict the response to 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and to develop strategies to overcome resistance to AKT inhibition.

Métodos De Síntesis

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4'-methylbiphenyl with 4-morpholinobenzoyl chloride, followed by the reaction with 3-(dimethylamino)propylamine and the final coupling reaction with 2-(2-methylphenoxy)butyric acid. The synthesis of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, ovarian, prostate, and lung cancer cells. 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

Propiedades

Nombre del producto

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Fórmula molecular

C22H26N2O4

Peso molecular

382.5 g/mol

Nombre IUPAC

2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-19(28-20-10-5-4-7-16(20)2)21(25)23-18-9-6-8-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,19H,3,11-14H2,1-2H3,(H,23,25)

Clave InChI

YOURPPHAARHTMP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

SMILES canónico

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.